molecular formula C17H26INO2 B15198275 1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine

1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine

Cat. No.: B15198275
M. Wt: 403.3 g/mol
InChI Key: CBIONBPIPSOSOV-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine: is a compound that combines two distinct chemical structures: an iodinated aromatic ring and a morpholine ring with an epoxide group

Preparation Methods

1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

4-(Oxiran-2-ylmethyl)morpholine: can be prepared by reacting morpholine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxide ring .

Chemical Reactions Analysis

1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:

4-(Oxiran-2-ylmethyl)morpholine: is reactive due to the presence of the epoxide ring, which can undergo:

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for the preparation of more complex molecules. It is also employed in the development of pharmaceuticals and agrochemicals due to its reactivity and stability .

4-(Oxiran-2-ylmethyl)morpholine: has applications in medicinal chemistry as a potential drug candidate due to its biological activity. It is also used in the synthesis of polymers and as a cross-linking agent in the production of epoxy resins .

Mechanism of Action

The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution and coupling reactions, making it a versatile intermediate in organic synthesis.

4-(Oxiran-2-ylmethyl)morpholine: exerts its effects through the reactivity of the epoxide ring, which can undergo nucleophilic ring-opening reactions. This reactivity allows it to interact with various biological targets, potentially leading to the development of new drugs .

Comparison with Similar Compounds

1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds such as:

  • 2-Iodo-1,3,4,5-tetramethylbenzene
  • 3-Iodo-1,2,4,5-tetramethylbenzene
  • 5-Iodo-1,2,3-trimethoxybenzene

These compounds share similar reactivity patterns but differ in the position of the iodine atom and the presence of other substituents, which can influence their chemical behavior and applications .

4-(Oxiran-2-ylmethyl)morpholine: can be compared to other epoxide-containing compounds such as:

  • Epichlorohydrin
  • Glycidol
  • 1,2-Epoxybutane

Properties

Molecular Formula

C17H26INO2

Molecular Weight

403.3 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine

InChI

InChI=1S/C10H13I.C7H13NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-9-4-2-8(1)5-7-6-10-7/h5H,1-4H3;7H,1-6H2

InChI Key

CBIONBPIPSOSOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.C1COCCN1CC2CO2

Origin of Product

United States

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